1H-Pyrazole-5-carbonyl azide 1H-Pyrazole-5-carbonyl azide
Brand Name: Vulcanchem
CAS No.: 116570-74-2
VCID: VC0053114
InChI: InChI=1S/C4H3N5O/c5-9-8-4(10)3-1-2-6-7-3/h1-2H,(H,6,7)
SMILES: C1=C(NN=C1)C(=O)N=[N+]=[N-]
Molecular Formula: C4H3N5O
Molecular Weight: 137.102

1H-Pyrazole-5-carbonyl azide

CAS No.: 116570-74-2

Cat. No.: VC0053114

Molecular Formula: C4H3N5O

Molecular Weight: 137.102

* For research use only. Not for human or veterinary use.

1H-Pyrazole-5-carbonyl azide - 116570-74-2

Specification

CAS No. 116570-74-2
Molecular Formula C4H3N5O
Molecular Weight 137.102
IUPAC Name 1H-pyrazole-5-carbonyl azide
Standard InChI InChI=1S/C4H3N5O/c5-9-8-4(10)3-1-2-6-7-3/h1-2H,(H,6,7)
Standard InChI Key MIHHTKLLYWWYQX-UHFFFAOYSA-N
SMILES C1=C(NN=C1)C(=O)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

1H-Pyrazole-5-carbonyl azide consists of a five-membered pyrazole ring with a carbonyl azide group attached at the 5-position. The molecular formula for this compound is C₄H₃N₅O, with a molecular weight of 137.10 g/mol and an exact mass of 137.034 g/mol . The compound features a polar surface area (PSA) of approximately 95.50 Ų .

The basic pyrazole structure contributes to the compound's characteristics. Pyrazoles themselves exhibit a resonance energy of approximately 120-124 KJ.mol⁻¹, placing them between benzene (150 KJ.mol⁻¹) and thiophene (100-129 KJ.mol⁻¹) in terms of aromaticity . The pyrazole ring is weakly basic (pKa of 2.52 for its protonated form) and weakly acidic (pKa of 14.21) . The addition of the carbonyl azide group at the 5-position significantly alters the electronic distribution within the molecule, resulting in unique reactivity patterns.

Structural Characteristics

1H-Pyrazole-5-carbonyl azide possesses several notable structural features that influence its chemical behavior and reactivity patterns.

Pyrazole Core Structure

The pyrazole ring in 1H-Pyrazole-5-carbonyl azide is a five-membered heterocycle containing two adjacent nitrogen atoms. This core structure can exist in tautomeric forms, primarily when the N1 position is unsubstituted. This tautomerism can be classified as prototropy (when R₁ = H), acylotropy (when R₁ = COR), or metallotropy (when R₁ = metal) . In solution, the equilibrium between these forms is influenced by solvent effects and the nature of ring substituents. For instance, prototropic and acylotropic equilibrium kinetics are significantly slowed in polar aprotic solvents such as DMSO .

Carbonyl Azide Functionality

The carbonyl azide group (-CON₃) attached at the 5-position of the pyrazole ring represents a highly reactive functional group. This moiety consists of a carbonyl (C=O) directly bonded to an azide group (-N₃). The azide portion contains three consecutive nitrogen atoms in a linear arrangement with a formal negative charge on the terminal nitrogen and a positive charge on the central nitrogen. This electronic arrangement contributes to the compound's reactivity and potential applications in various chemical transformations.

Reactivity and Chemical Behavior

1H-Pyrazole-5-carbonyl azide exhibits diverse reactivity patterns primarily governed by both the pyrazole core and the carbonyl azide functional group.

Azide Group Reactivity

The carbonyl azide functionality makes 1H-Pyrazole-5-carbonyl azide particularly versatile in organic synthesis:

  • Curtius Rearrangement: Upon heating, the compound can undergo Curtius rearrangement to form isocyanates, which can further react with nucleophiles to produce derivatives such as carbamates, ureas, and amides

  • Cycloaddition Reactions: The azide group can participate in various cycloaddition reactions, particularly 1,3-dipolar cycloadditions with alkynes to form triazoles through "click chemistry"

  • Nucleophilic Substitution: The terminal nitrogen of the azide group possesses nucleophilic character, enabling reaction with suitable electrophiles

Pyrazole Ring Reactivity

The pyrazole core in 1H-Pyrazole-5-carbonyl azide exhibits reactivity typical of aromatic heterocycles:

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, though the presence of the carbonyl azide group affects the regioselectivity of these reactions

  • N-Functionalization: The N-H of the pyrazole can be deprotonated and functionalized through alkylation or acylation reactions

  • Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming coordination complexes with various transition metals

Applications in Organic Synthesis

1H-Pyrazole-5-carbonyl azide serves as a versatile building block in organic synthesis, particularly in the preparation of complex heterocyclic systems.

Synthesis of Fused Heterocycles

The compound has demonstrated utility in the synthesis of fused heterocyclic systems. The carbonyl azide functionality can be transformed into various nitrogen-containing groups that facilitate the construction of complex molecular architectures. This approach has been explored in the synthesis of medicinally relevant compounds, including those with potential anticancer properties .

Development of Bioactive Compounds

Research findings indicate that derivatives containing the pyrazole core connected to other heterocyclic systems can exhibit significant biological activities:

  • Derivatives of related pyrazole compounds have shown antibacterial activity against various strains including Staphylococcus epidermidis and Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MIC) ranging from 7.81 μg/mL to 15.62 μg/mL

  • Similar structural modifications have produced compounds with antifungal properties against organisms such as Aspergillus niger, with MIC values as low as 12.5 μg/mL

Preparation of Urea Derivatives

The carbonyl azide group readily reacts with amines to form urea derivatives, which have significant applications in medicinal chemistry. This reactivity has been utilized in the preparation of various biologically active compounds, including potential kinase inhibitors .

Comparison with Related Compounds

Understanding the relationship between 1H-Pyrazole-5-carbonyl azide and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Pyrazole-Tetrazole Hybrids

Pyrazole-tetrazole hybrid compounds represent an important class of heterocycles with significant similarities to 1H-Pyrazole-5-carbonyl azide:

  • Structural Relationship: Both compound classes contain the pyrazole core but differ in their nitrogenous functional groups

  • Synthetic Accessibility: The carbonyl azide group in 1H-Pyrazole-5-carbonyl azide can be transformed into other nitrogen-containing functional groups, potentially providing access to pyrazole-tetrazole hybrids

  • Energy Content: Pyrazole-tetrazole hybrids exhibit high enthalpies of formation, with values around 1715 kJ.kg⁻¹, indicating potential applications in energetic materials

Comparison with 1H-Indazole-5-carbonyl Azide

1H-Indazole-5-carbonyl azide represents a related compound that incorporates an indazole framework instead of a simple pyrazole ring:

Characteristic1H-Pyrazole-5-carbonyl Azide1H-Indazole-5-carbonyl Azide
Core StructurePyrazole (5-membered ring)Indazole (bicyclic: benzene fused with pyrazole)
Molecular Weight137.10 g/mol187.16 g/mol (approximated)
Reactivity PatternGoverned by pyrazole and carbonyl azideEnhanced aromatic stability due to benzene fusion
Synthetic UtilityBuilding block for various heterocyclesSimilar applications with modified physicochemical properties

The key difference lies in the additional benzene ring in the indazole structure, which alters the electronic distribution and consequently the chemical reactivity of the compound.

Future Research Directions

Research on 1H-Pyrazole-5-carbonyl azide and related compounds continues to evolve, with several promising directions for future investigation.

Expanded Synthetic Applications

Future research could focus on expanding the synthetic utility of 1H-Pyrazole-5-carbonyl azide:

  • Development of chemoselective transformations of the carbonyl azide functionality in the presence of other reactive groups

  • Exploration of catalytic methods for controlled reactivity

  • Investigation of green chemistry approaches for more environmentally friendly synthetic processes

Structure-Activity Relationship Studies

Systematic exploration of structure-activity relationships could yield valuable insights:

  • Synthesis of a library of derivatives with variations in the pyrazole substituents

  • Evaluation of biological activities to determine structural features essential for specific biological effects

  • Optimization of lead compounds for enhanced potency and selectivity

Materials Science Applications

The unique structural features of 1H-Pyrazole-5-carbonyl azide suggest potential applications in materials science:

  • Development of novel polymeric materials through controlled polymerization of functionalized derivatives

  • Exploration of surface modification strategies utilizing the reactive carbonyl azide functionality

  • Investigation of coordination networks incorporating the pyrazole core for applications in catalysis or gas storage

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